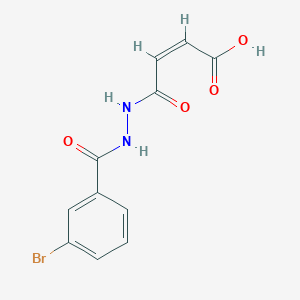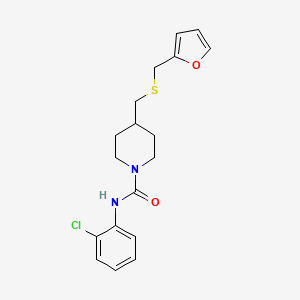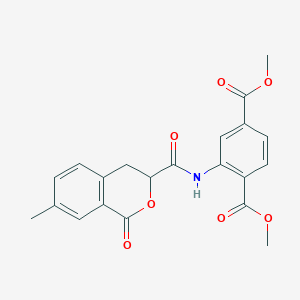
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate, also known as DMIOT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMIOT is a terephthalate derivative that has been synthesized through a multistep reaction process. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学的研究の応用
Biodegradation and Environmental Safety
Research has shown that enzymes from microorganisms can transform dimethyl terephthalate (DMT), a key ingredient in the production of polyesters and industrial plastics, into less toxic compounds. For instance, the esterase gene dmtH from Sphingobium sp. C3 can convert DMT to mono-methyl terephthalate (MMT), reducing its toxicity. This transformation is vital for mitigating DMT's environmental impact, showcasing a biological approach to plastic waste management. The study also highlighted DMT's severe toxicity effects, such as inducing reactive oxygen species (ROS) production and reducing lifespan in nematodes, which were not observed with MMT exposure, underscoring the potential environmental benefits of biodegradation processes (Cheng et al., 2020).
Chemical Synthesis and Transformation
Research into the chemical properties and transformations of dimethyl terephthalate has led to insights into its reactivity. For example, the loss of a methyl radical from metastable dimethyl terephthalate molecular ions has been studied, revealing complex cleavage reactions that contribute to the understanding of its chemical behavior under certain conditions. These findings are crucial for applications in mass spectrometry and could inform the development of new materials or analytical methods (Flammang et al., 2007).
Material Science Applications
Dimethyl terephthalate's role in material science, especially in polymerization processes, has been extensively studied. It serves as a monomer in the production of polyesters, where it is transformed into polymers with specific properties. Investigations into crystallization behaviors and the influence of organic salts on poly(ethylene terephthalate) (PET) polymerization have provided valuable insights into optimizing manufacturing processes and developing new materials with desired thermal and mechanical properties (Legras et al., 1986).
Polymer Modification and Functionalization
Studies have also focused on the modification and functionalization of polymers derived from dimethyl terephthalate. For instance, telechelic poly(butylene terephthalate)s have been synthesized using various catalysts, including bismuth compounds, to create polymers with specific end groups. This research is significant for developing new materials with tailored properties for applications in coatings, adhesives, and other specialized uses (Kricheldorf et al., 2005).
Renewable Monomer Synthesis
Efforts to synthesize renewable monomers from dimethyl terephthalate-like compounds have been explored, aiming to reduce dependence on petroleum-based resources. A study described an efficient method to prepare a PET analogue monomer from eugenol, showcasing a sustainable approach to synthesizing diesters for polyester production. This research highlights the potential for renewable resources to play a crucial role in future materials science and engineering (Firdaus et al., 2020).
特性
IUPAC Name |
dimethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-11-4-5-12-10-17(29-21(26)15(12)8-11)18(23)22-16-9-13(19(24)27-2)6-7-14(16)20(25)28-3/h4-9,17H,10H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHLFIQUQLNGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)
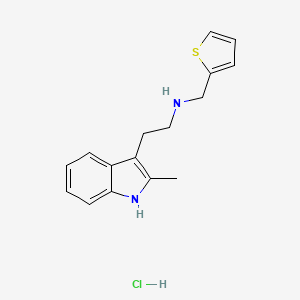
![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2383034.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide](/img/structure/B2383035.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2383036.png)
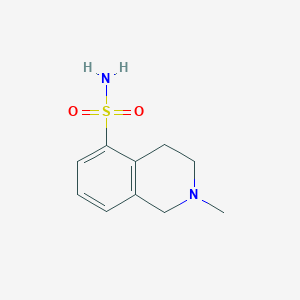
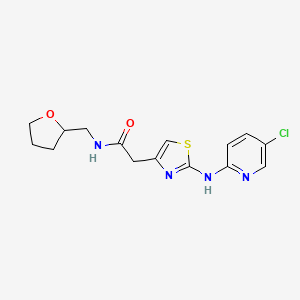
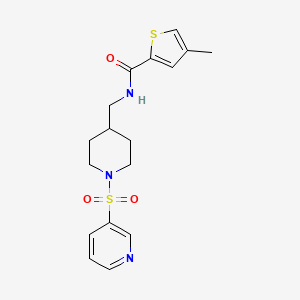
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2383043.png)

